Technical Guide: The 2-(Oxan-4-yloxy)pyrazine Scaffold in Medicinal Chemistry
Executive Summary 2-(Oxan-4-yloxy)pyrazine , also chemically indexed as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , represents a "privileged substructure" in modern drug discovery. It combines an electron-deficient heteroa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Oxan-4-yloxy)pyrazine , also chemically indexed as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , represents a "privileged substructure" in modern drug discovery. It combines an electron-deficient heteroaromatic ring (pyrazine) with a polarity-enhancing saturated heterocycle (tetrahydropyran) via an ether linkage.
This guide analyzes the molecule not merely as a chemical entity, but as a strategic tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . The scaffold is frequently employed to modulate lipophilicity (LogP), improve metabolic stability compared to phenyl ethers, and introduce specific hydrogen-bond acceptor motifs without adding significant molecular weight.
Part 1: Structural Analysis & Physicochemical Profile
The Pharmacophore Architecture
The molecule consists of three distinct functional zones, each serving a specific medicinal chemistry purpose:
The Pyrazine Warhead (Electron Deficient):
Role: Acts as a weak base (pKa ~0.6) and a hydrogen bond acceptor (HBA). Its electron-deficiency makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitating library generation.
Bioisosterism: Often used as a bioisostere for pyridine or benzene to lower lipophilicity and improve aqueous solubility.
The Ether Linker ( conformational flexibility):
Role: Provides a rotational degree of freedom (C-O-C bond), allowing the molecule to adopt conformations required to fit into binding pockets (e.g., kinase hinge regions).
Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases.
The Tetrahydropyran (THP) Tail:
Role: The "Oxan-4-yl" group is a classic solubility enhancer. It lowers cLogP by approximately 1.0–1.5 units compared to a cyclohexyl analog due to the cyclic ether oxygen.
Metabolic Profile: The THP ring is generally more metabolically stable than N-alkyl chains, though it can be susceptible to oxidative metabolism at the position
to the oxygen.
Physicochemical Properties (Data Table)
Note: Values below are calculated estimates standard for this scaffold class.
Property
Value (Approx.)
Significance in Drug Design
Molecular Weight
180.21 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
0.5 – 0.9
Highly favorable. Allows room for lipophilic substituents elsewhere.
No donors; reduces desolvation penalty upon binding.
H-Bond Acceptors
3
Two pyrazine nitrogens + one THP oxygen.
Rotatable Bonds
2
Low entropic penalty upon binding.
Part 2: Synthetic Methodology (SNAr Protocol)
The most robust route to synthesize 2-(oxan-4-yloxy)pyrazine is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrazine nitrogens activates the ring (specifically at the 2-position) for attack by alkoxides.
Reaction Logic
Electrophile: 2-Chloropyrazine. The chlorine is a good leaving group, and the ortho/para positions relative to ring nitrogens are highly electrophilic.
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). A strong base is required to deprotonate the secondary alcohol to form the more reactive alkoxide.
Step-by-Step Experimental Protocol
Safety Note: NaH is pyrophoric. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
2-Chloropyrazine (1.0 eq)
Tetrahydro-2H-pyran-4-ol (1.2 eq)
Sodium Hydride (60% dispersion in oil) (1.5 eq)
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Workflow:
Activation: In a flame-dried round-bottom flask under Argon, dissolve Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF/DMF.
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 minutes at 0°C -> RT to ensure complete alkoxide formation.
Addition: Add 2-Chloropyrazine (1.0 eq) dropwise (neat or in minimal solvent).
Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.
Checkpoint: Look for the disappearance of the chloride starting material (UV active) and the appearance of the product (more polar).
Quench: Cool to RT. Carefully quench with saturated aqueous NH4Cl (exothermic).
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2).
Eluent: Hexane:EtOAc gradient (typically elutes around 20-40% EtOAc depending on column).
Visualization: Synthesis Workflow
Figure 1: SNAr synthetic pathway for the generation of the pyrazine ether scaffold.
Part 3: Applications & Mechanism of Action
Medicinal Chemistry Utility
This scaffold is rarely a drug in itself but is a critical linker-motif found in:
Kinase Inhibitors (e.g., ALK5, Syk): The pyrazine nitrogen often interacts with the hinge region of kinases (via H-bond acceptor), while the THP group projects into the solvent-exposed region to improve solubility.
p53 Stabilizers: Pyrazine derivatives have been identified as covalent binders to cysteine clefts in mutant p53 (Y220C), where the ether linkage orients the molecule correctly within the hydrophobic pocket.
Metabolic Stability: Replacing a phenyl ring with a pyrazine ring typically reduces CYP450 metabolism (lower lipophilicity = lower affinity for metabolic enzymes).
Structure-Activity Relationship (SAR) Logic
When optimizing a lead compound containing this scaffold:
To increase potency: Add substituents at the Pyrazine 5- or 6-position (e.g., -NH2, -CH3) to pick up additional H-bonds.
To decrease clearance: If the THP ring is being oxidized, replace it with a bridged ether (e.g., 8-oxabicyclo[3.2.1]octane) to sterically block the oxidation site.
Visualization: Pharmacophore Map
Figure 2: Pharmacophore map illustrating the functional roles of the scaffold components.
References
PubChem. (2025).[1] Pyrazine Compound Summary. National Library of Medicine. [Link]
Tambat, N., et al. (2022).[2] Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry. [Link]
Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Boettcher, S., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. Drug Design, Development and Therapy. [Link]
JECFA. (2002). Safety evaluation of certain food additives: Pyrazine Derivatives. World Health Organization. [Link]
An In-depth Technical Guide to 2-(tetrahydropyran-4-yloxy)pyrazine: Synthesis, Properties, and Applications for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-(tetrahydropyran-4-yloxy)pyrazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-(tetrahydropyran-4-yloxy)pyrazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry. This document will delve into its chemical identity, a proposed robust synthetic route with detailed protocols, and a discussion of its potential applications, all grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Molecular Descriptors
2-(tetrahydropyran-4-yloxy)pyrazine is a molecule that marries the pyrazine core, a nitrogen-containing heterocycle prevalent in bioactive compounds, with a tetrahydropyran moiety, a common structural motif in medicinal chemistry known to influence physicochemical properties such as solubility and metabolic stability.[1][2]
Descriptor
Value
IUPAC Name
2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine
Molecular Formula
C₉H₁₂N₂O₂
Molecular Weight
180.20 g/mol
SMILES
C1COCC(O1)c2nccnc2
InChI Key
InChIKey=YJFLGZXRGCXNQS-UHFFFAOYSA-N
Rationale and Proposed Synthesis: A Modern Approach to Aryl Ether Formation
The synthesis of 2-(tetrahydropyran-4-yloxy)pyrazine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrazine ring, which makes it susceptible to attack by nucleophiles.[3] The presence of two nitrogen atoms in the pyrazine ring activates the halide at the 2-position for displacement.[4] Specifically, a variation of the Williamson ether synthesis is proposed, wherein the alkoxide of tetrahydropyran-4-ol displaces a halogen from a 2-halopyrazine.[5][6]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the ether linkage, identifying 2-halopyrazine and tetrahydropyran-4-ol as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 2-(tetrahydropyran-4-yloxy)pyrazine, with self-validating checkpoints throughout the process.
Step 1: Formation of the Alkoxide
To a stirred solution of tetrahydropyran-4-ol (1.2 equivalents) in anhydrous dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed. This indicates the complete formation of the sodium salt of tetrahydropyran-4-ol.
Step 2: Nucleophilic Aromatic Substitution
Cool the freshly prepared alkoxide solution back to 0 °C.
Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the alkoxide solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(tetrahydropyran-4-yloxy)pyrazine.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow.
Physicochemical and Pharmacological Profile: An Educated Projection
Property
Expected Characteristic
Rationale
Physical State
Likely a solid at room temperature.
The introduction of the bulky tetrahydropyran group and the polar pyrazine ring may lead to a higher melting point compared to simpler pyrazines.
Solubility
Expected to have moderate solubility in organic solvents and limited solubility in water.
The tetrahydropyran ether linkage introduces some polar character, but the overall molecule remains largely nonpolar.
Pharmacological Potential
The pyrazine core is a well-established pharmacophore in numerous approved drugs, often acting as a bioisostere for other aromatic systems.[7] The nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets.[8] The tetrahydropyran unit can enhance metabolic stability and modulate lipophilicity, which are crucial for drug-like properties.[1][2] This compound could be a valuable building block for kinase inhibitors, GPCR modulators, or other therapeutic agents.[9]
Potential Applications in Drug Discovery
The structural features of 2-(tetrahydropyran-4-yloxy)pyrazine make it an attractive scaffold for medicinal chemistry campaigns.
Scaffold for Library Synthesis: This compound can serve as a versatile starting point for the synthesis of a library of derivatives. Further functionalization of the pyrazine ring or modification of the tetrahydropyran moiety could lead to the discovery of novel bioactive molecules.
Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for screening against various biological targets. Its moderate complexity and drug-like features make it an ideal candidate for fragment-based approaches.
Bioisosteric Replacement: The 2-(tetrahydropyran-4-yloxy)pyrazine moiety can be used as a bioisosteric replacement for other groups in known active compounds to improve their pharmacokinetic or pharmacodynamic profiles.[7]
Conclusion
2-(tetrahydropyran-4-yloxy)pyrazine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide provides the fundamental chemical identifiers and a robust, well-reasoned synthetic protocol to enable its synthesis and further investigation. The convergence of the biologically relevant pyrazine core and the property-modulating tetrahydropyran group suggests that this compound and its derivatives are worthy of exploration in the quest for novel therapeutics.
References
PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]
Royal Society of Chemistry. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
MDPI. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Navigating the Nomenclature Nuances: A Technical Guide to Oxan-4-yl versus Tetrahydropyran-4-yl
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the precise world of chemical sciences, and particularly within drug development where accuracy is paramount, the language we use to de...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical sciences, and particularly within drug development where accuracy is paramount, the language we use to describe molecules is of fundamental importance. The choice of nomenclature can impact patentability, regulatory submissions, and clear scientific communication. This guide provides a detailed exploration of the distinction between two names for a common heterocyclic moiety: "oxan-4-yl" and "tetrahydropyran-4-yl". While seemingly interchangeable, one represents a historical convention and the other, the current standard in systematic chemical naming.
The Core of the Matter: Defining the Structures
Both "oxan-4-yl" and "tetrahydropyran-4-yl" refer to a substituent group derived from a saturated six-membered ring containing five carbon atoms and one oxygen atom, with the point of attachment at the 4-position.
The parent molecule, a saturated six-membered heterocycle with one oxygen atom, is the foundation of this nomenclature discussion. Its structure is fundamental to numerous biologically active compounds and is a common scaffold in medicinal chemistry.
The Shift to a Systematic Approach: The Rise of "Oxane"
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the systematic naming of chemical compounds to ensure that every distinct compound has a unique and unambiguous name.[1] According to the 2013 IUPAC recommendations, often referred to as the "Blue Book," the preferred IUPAC name (PIN) for the saturated six-membered ring containing one oxygen atom is oxane .[2] Consequently, a substituent attached at the 4-position is termed oxan-4-yl .
This preference is rooted in the Hantzsch-Widman nomenclature system, a method for naming heterocyclic compounds that is systematic and broadly applicable.[3][4] This system uses a prefix to denote the heteroatom ("oxa" for oxygen) and a stem to indicate the ring size and degree of saturation ("-ane" for a saturated six-membered ring).[5][6] The Hantzsch-Widman system was developed to provide a more consistent and logical approach to naming heterocycles compared to traditional or "trivial" names.[3]
The Enduring Legacy of "Tetrahydropyran"
The name tetrahydropyran is derived from its unsaturated precursor, pyran. The prefix "tetrahydro-" indicates the addition of four hydrogen atoms to saturate the ring. While not the preferred IUPAC name, "tetrahydropyran" is still considered an acceptable name in general nomenclature.[2] Its widespread and historical use means it is deeply embedded in the chemical literature, textbooks, and the vocabulary of many practicing chemists.
This continued use is evident in recent scientific publications and even patents. For instance, a 2025 publication identified a new synthetic cannabinoid as [1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone.[7] Similarly, a recent patent application refers to 5-(2-chlorophenoxy)-4-nitro-l-tetrahydropyran-4-yl-indazole.[8]
Comparative Analysis: Practical Implications for Scientists
The choice between "oxan-4-yl" and "tetrahydropyran-4-yl" is not merely a matter of semantics. In the context of drug development and regulatory affairs, precision in chemical nomenclature is critical.
Feature
Oxan-4-yl
Tetrahydropyran-4-yl
IUPAC Status
Preferred IUPAC Name (PIN)
Acceptable in General Nomenclature
Nomenclature System
Hantzsch-Widman (Systematic)
Derived from unsaturated parent (Trivial)
Clarity
Unambiguous and systematic
Can be ambiguous if not used carefully
Regulatory Acceptance
Highly recommended for clarity
Generally accepted, but may require clarification
Patent Filings
Increasingly used for precision
Still common, but may be supplemented with systematic names
Historical Context
Modern, systematic approach
Older, more established term
Rationale for Adopting "Oxan-4-yl" in Formal Contexts
The primary advantage of the Hantzsch-Widman system, and thus the name "oxane," is its systematic and unambiguous nature.[4][9] This is particularly important in regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and in patent applications, where a clear and precise definition of a chemical entity is a legal requirement.[10][11] The FDA's guidance for industry on premarket submissions for food contact substances, for example, states that either the Chemical Abstracts or IUPAC name is acceptable, highlighting the importance of standardized nomenclature.[10]
The use of systematic names minimizes the potential for misinterpretation. While "tetrahydropyran" is well-understood for the parent compound, more complex derivatives could potentially lead to ambiguity if the nomenclature is not applied with care.[12]
Recent patent literature shows a trend towards the adoption of the preferred IUPAC nomenclature. For example, a 2025 patent application for a pharmaceutical composition clearly uses "oxan-4-yl" in the systematic name of the compound: (4R)-1-[(2S)-2-(4-{4-[2-({6-chloro-7-[(1-methylethyl)oxy]-4-[(oxan-4-yl)oxy]quinazolin-8-yl}oxy)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-3-methylbutanoyl]-4-hydroxy-N-{(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide.[13] This demonstrates the application of the preferred nomenclature in a formal, legal context.
The Place for "Tetrahydropyran-4-yl"
Despite the official preference for "oxane," the term "tetrahydropyran" remains prevalent and useful in many contexts. Its historical inertia means it is instantly recognizable to a broad audience of chemists. In internal communications, laboratory notebooks, and less formal scientific writing, its use is common and generally does not pose a problem.
The PubChem database, a comprehensive resource of chemical information, lists both "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" as synonyms for various compounds, reflecting the dual usage in the scientific community. For example, the compound GSK 1034702 has a listed IUPAC name of 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one, while also listing 4-Fluoro-6-methyl-1-(1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one as a depositor-supplied synonym.[14]
Experimental and Workflow Protocols
To ensure clarity and consistency in research and development, the following protocols are recommended for the nomenclature of the saturated six-membered oxygen heterocycle and its derivatives.
Protocol for Nomenclature in Research and Development
Objective: To establish a clear and consistent naming convention for internal and external communication.
The use of "tetrahydropyran" and its derivatives is acceptable for day-to-day work due to its common usage and ease of recognition.
It is recommended, however, to include the systematic name ("oxane") at least once when a new compound is first synthesized and characterized to avoid any ambiguity.
For the main body of the text, "tetrahydropyran" is often acceptable, especially in journals with a broad readership.
In the experimental section, and for the formal chemical name of novel compounds, the preferred IUPAC name using "oxane" should be used to ensure accuracy and aid in database indexing.
Patent Applications:
The claims section of a patent should exclusively use the preferred IUPAC name ("oxan-4-yl") to define the chemical entity with legal precision.
In the detailed description, "tetrahydropyran-4-yl" may be used for readability, but it should be clearly defined by its systematic counterpart.
Regulatory Submissions:
All formal documentation submitted to regulatory agencies such as the FDA should use the preferred IUPAC name ("oxan-4-yl") to ensure clarity and avoid any potential for misinterpretation.
Visualization of Nomenclature Principles
The following diagrams illustrate the core concepts discussed in this guide.
Figure 1: Logical flow from nomenclature system to the resulting chemical name.
Figure 2: Decision workflow for choosing the appropriate nomenclature.
Conclusion and Recommendations
The distinction between "oxan-4-yl" and "tetrahydropyran-4-yl" is a clear example of the evolution of chemical nomenclature towards a more systematic and unambiguous system. While "tetrahydropyran-4-yl" remains a widely understood and acceptable term in general use, it is the recommendation of this guide that researchers, scientists, and drug development professionals adopt "oxan-4-yl" as the standard for all formal communications.
Key Takeaways:
"Oxane" is the Preferred IUPAC Name (PIN) for the saturated six-membered oxygen-containing heterocycle.
"Oxan-4-yl" is the PIN for the corresponding substituent.
"Tetrahydropyran" and "tetrahydropyran-4-yl" are acceptable in general nomenclature but should be avoided in formal contexts where precision is paramount.
For patents and regulatory submissions, the use of "oxan-4-yl" is strongly advised to ensure clarity and avoid ambiguity.
The transition to preferred IUPAC names is an ongoing process, and an understanding of both terminologies is essential for navigating the chemical literature.
By adhering to these guidelines, the scientific community can ensure a higher level of precision and clarity in the communication of chemical information, which is fundamental to the advancement of science and the development of new medicines.
References
[7] Anonymous. (2025). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. ResearchGate.
[2] FDA. (2025). Phase I EDT Peer Review Document. U.S. Food and Drug Administration.
[5] Anonymous. (n.d.). Heterocyclic Chemistry.
[3] Wikipedia. (n.d.). Hantzsch–Widman nomenclature.
[14] PubChem. (n.d.). Gsk 1034702. National Center for Biotechnology Information.
[15] Bailey Walsh. (2025). Chemistry Patents | Strategies for Chemical Formulations & Compositions.
[16] Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
[17] Anonymous. (n.d.). Origin and Evolution of Organic Nomenclature. ACS Publications.
[18] Anonymous. (2023). What is the difference between a systematic name and a trivial name in organic chemistry? Which one should be used more in naming organic molecules (e.g., benzene) and why?. Quora.
[10] FDA. (2018). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). U.S. Food and Drug Administration.
[8] Google Patents. (n.d.). WO2024097932A1 - Compounds and their use for treatment of hemoglobinopathies.
[19] Ishihara, K., & Yamamoto, H. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC.
[20] Cornell Law School. (n.d.). 37 CFR § 1.58 - Chemical and mathematical formulae and tables.
[21] Google Patents. (n.d.). HU229089B1 - Stabilized pharmaceutical composition in lyophilized form.
[22] IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
[23] Ghosh, A. K., & Brindisi, M. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
[4] Filo. (2025). explain hantzsch-widman systematic nomenclature system?.
[24] González-Medina, M., & Medina-Franco, J. L. (n.d.). What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications. PMC.
[11] KaplunMarx. (2023). Chemical Patents: What You Need To Know.
[25] Singh, P., Bhardwaj, A., Kaur, S., & Kumar, S. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. PubMed.
[26] Google Patents. (n.d.). EP4552654A1 - Antibody-drug conjugate, and preparation method therefor and use thereof.
[27] IUPAC. (n.d.). Our History.
[28] eCFR. (n.d.). 21 CFR Part 314 -- Applications for FDA Approval to Market a New Drug.
[29] González-Medina, M., & Medina-Franco, J. L. (2021). What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications.
[30] IPA Manuals. (2025). 4.2.2.4 Classifying Chemical Compounds.
[31] Anonymous. (2025). What is the Hantzsch–Widman nomenclature, and why is it used for some inorganic compounds?. Quora.
[12] Anonymous. (n.d.). Heterocyclic Compounds. MSU chemistry.
[32] Google Patents. (n.d.). WO2013067267A1 - Rod -like hepatitis c virus inhibitors containing the fragement {2- [4- (bi phenyl - 4 - yl) - 1h - imidazo - 2 - yl] pyrrolidine - 1 - carbonlymethyl} amine.
[33] FDA. (n.d.). Content and Format of Composition Statement and Corresponding Statement of Ingredients in Labeling in NDAs and ANDAs. U.S. Food and Drug Administration.
[34] Anonymous. (2025). Feature Reviews in Medicinal Chemistry. ResearchGate.
[35] Ball, A. (2021). Chemistry patent filing in 2022. SCI.
[13] Google Patents. (n.d.). US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound.
[36] Anonymous. (n.d.). Heterocyclic Compounds and Their Significance. ijmrsetm.
[1] Helmenstine, A. M. (2025). Systematic and Common Chemical Names. ThoughtCo.
[6] Anonymous. (n.d.). Heterocyclic Nomenclature.
[37] FDA. (2020). Best Practices for Proprietary Name Design – Pharmacovigilance 2020. YouTube.
[9] Emaerket. (2025). IUPAC And Trivial Naming: What's The Difference?.
[38] PubChem. (n.d.). GW842166. National Center for Biotechnology Information.
[39] Anonymous. (2025). Mini-Reviews in Medicinal Chemistry. Semantic Scholar.
[40] Federal Register. (2024). Chemical Analysis for Biocompatibility Assessment of Medical Devices; Draft Guidance for Industry and Food and Drug Administration Staff; Availability; Extension of Comment Period.
[41] New Drug Approvals. (n.d.). EDIVOXETINE.
[42] Google Patents. (n.d.). RU2482116C2 - New 4-(heterocycloalkyl)benzene-1,3-diol compounds as tyrosine kinase inhibitors, method for preparing them and using them in treating individuals, as well as in cosmetic products.
Technical Guide: Solubility Profiling of 2-(oxan-4-yloxy)pyrazine in DMSO and Aqueous Media
[1][2] Executive Summary This technical guide provides a comprehensive solubility profile and characterization framework for 2-(oxan-4-yloxy)pyrazine (Systematic name: 2-[(tetrahydro-2H-pyran-4-yl)oxy]pyrazine).[1][2] As...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization framework for 2-(oxan-4-yloxy)pyrazine (Systematic name: 2-[(tetrahydro-2H-pyran-4-yl)oxy]pyrazine).[1][2] As a heterocyclic ether, this compound represents a critical building block in medicinal chemistry, often utilized to modulate lipophilicity (LogP) while maintaining metabolic stability.[3]
Key Technical Insights:
DMSO Solubility: Predicted to be high (>100 mM), driven by the polar aprotic nature of DMSO interacting with the pyrazine nitrogens.
Aqueous Solubility: Moderate.[2][4] The molecule exhibits a "Goldilocks" polarity—the pyrazine ring and ether linkage act as hydrogen bond acceptors, while the tetrahydropyran (THP) ring adds necessary lipophilic bulk.
pH Dependence:Negligible. Unlike pyridine derivatives, the pyrazine ring is weakly basic (pKa ~0.6), meaning the molecule remains neutral across the physiological pH range (pH 1.2 – 7.4). Solubility will be thermodynamically controlled rather than ionization-controlled.[1][2]
Physicochemical Characterization (In Silico & Theoretical)
Before initiating wet-lab experiments, understanding the theoretical physicochemical properties is essential for designing the solubility protocol.[2]
Structural Analysis
The molecule consists of two distinct domains linked by an ether oxygen:
Pyrazine Ring: A planar, electron-deficient aromatic heterocycle.[1][2] It acts as a weak Lewis base.[2]
Oxan-4-yl (Tetrahydropyran) Group: A non-planar, aliphatic ether ring.[1][2] It contributes steric bulk and moderate lipophilicity.[2]
Moderately lipophilic; suggests good membrane permeability but requires cosolvents for high-concentration assays.[1][2][5]
TPSA
~50 Ų
Polar surface area is well within the soluble range for oral drugs.[5]
H-Bond Donors
0
Lack of donors reduces crystal lattice energy, potentially enhancing solubility compared to analogous amines.[1][2][5]
H-Bond Acceptors
4
(2 Pyrazine N, 1 Ether O, 1 THP O) – Excellent interaction with water and DMSO.[2][5]
pKa (Conj. Acid)
~0.6
Critical: Molecule is neutral at pH 7.[2][5]4. Salt formation is not a viable solubilization strategy.[2]
Solubility Profile: DMSO
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for stock solution preparation.[1][2] 2-(oxan-4-yloxy)pyrazine is expected to exhibit excellent solubility in DMSO.[1][2]
Solvation Mechanism
DMSO acts as a polar aprotic solvent.[2] The sulfoxide oxygen (S=O) is a strong hydrogen bond acceptor, while the methyl groups interact with the lipophilic THP ring via van der Waals forces. The pyrazine ring, being electron-deficient, interacts favorably with the electron-rich sulfoxide oxygen.[1][2]
Stock Solution Protocol[2]
Target Concentration: 10 mM to 100 mM.
Stability: High.[2] The ether linkage is chemically inert to DMSO.[2]
Critical Risk (Hygroscopicity): DMSO is highly hygroscopic.[1][2][6] Absorbed atmospheric water can cause the compound to precipitate over time (known as "crash out").[2]
Mitigation: Store stocks under nitrogen or argon at -20°C. Use septum-sealed vials.[1][2]
Solubility Profile: Water & Aqueous Buffers[5]
Aqueous solubility is the limiting factor for biological assays.[2] Due to the absence of ionizable groups in the physiological range, the Intrinsic Solubility (
) is effectively equal to the total solubility ().
pH Impact: None.[2] The solubility curve will be flat from pH 2 to pH 10.[2]
Buffer Selection: Phosphate Buffered Saline (PBS) pH 7.4 is recommended.[1][2] Avoid buffers with high ionic strength if "salting out" effects are suspected, though unlikely for this MW.[2]
Solvation Diagram (Graphviz)
The following diagram visualizes the interaction of the solute with DMSO versus Water.
Caption: Mechanistic comparison of solvation.[1][2] DMSO stabilizes both the aromatic and aliphatic domains, while water relies solely on H-bonding to the nitrogen/oxygen acceptors, fighting against the hydrophobic effect of the carbon scaffold.
Experimental Protocols
To generate authoritative data, two distinct protocols are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).[2]
Protocol A: Kinetic Solubility (High-Throughput)
Purpose: To estimate solubility from a DMSO stock, mimicking biological assay conditions.[1]
Preparation: Prepare a 10 mM stock solution of 2-(oxan-4-yloxy)pyrazine in pure DMSO.
Spiking: Add 20 µL of stock into 980 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.
Purpose: To determine the absolute solubility limit of the solid material.
Saturation: Add excess solid compound (~5 mg) to 1 mL of aqueous buffer (pH 7.4) in a glass vial.
Agitation: Vortex for 1 minute, then place on a rotary shaker for 48 hours at 25°C.
Check: Ensure solid is still visible.[2] If fully dissolved, add more solid.[2]
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).
Analysis: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) to fit the linear range of the detector. Inject into HPLC.
Workflow Diagram
Caption: Decision tree for selecting the appropriate solubility assay based on the stage of drug development.
References
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
Gaylord Chemical Company. (2007).[1][2][7] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. (Confirming DMSO as universal solvent for polar heterocycles).
Jorgensen, W. L., & Duffy, E. M. (2002).[2] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[2] (Basis for logP and solubility prediction of pyrazine ethers).
National Toxicology Program. (2003).[1][2][8] "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." (Standard protocol for solubility steps).
PubChem Compound Summary. (2023). "Pyrazine Properties."[1][2][4][6][9][10][11] (Source for Pyrazine pKa and general physicochemical data).
LogP and topological polar surface area (TPSA) of pyrazine ethers
An In-Depth Technical Guide to the LogP and Topological Polar Surface Area (TPSA) of Pyrazine Ethers Authored by a Senior Application Scientist The pyrazine nucleus is a privileged scaffold in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LogP and Topological Polar Surface Area (TPSA) of Pyrazine Ethers
Authored by a Senior Application Scientist
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The substitution of ether functionalities onto this heterocyclic core gives rise to pyrazine ethers, a chemical class offering nuanced control over molecular properties critical for drug efficacy. This guide provides an in-depth exploration of two key physicochemical descriptors for pyrazine ethers: the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA). We will examine the theoretical underpinnings of these parameters, detail rigorous experimental and computational methodologies for their determination, and analyze the intricate relationship between chemical structure and these ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) relevant properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize pyrazine ether-based drug candidates.
The Strategic Importance of Pyrazine Ethers in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern drug design.[3][4] Its unique electronic properties and capacity for hydrogen bonding make it an attractive framework for interacting with biological targets.[5][6] The incorporation of an ether linkage (R-O-R') introduces a key modulator of physicochemical properties. The ether's oxygen atom can act as a hydrogen bond acceptor, while the attached alkyl or aryl groups can be systematically varied to fine-tune lipophilicity, metabolic stability, and conformational flexibility. This versatility allows medicinal chemists to optimize the pharmacokinetic profile of a lead compound, enhancing its potential to become a successful therapeutic agent.[2][7]
Below is a diagram illustrating the fundamental pyrazine ether scaffold, highlighting the key points of substitution that allow for the modulation of its physicochemical properties.
Caption: Core structure of a pyrazine ether, indicating key modification points.
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity is a critical physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution within the body.[8][9] The most widely accepted measure of lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP.[10]
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11] For oral drug candidates, a LogP value between 1 and 3 is often considered optimal for absorption, though specific therapeutic targets may require different ranges. For instance, penetrating the blood-brain barrier often requires a LogP of approximately 2.[8][9]
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10][12] Its accuracy is unparalleled, making it the benchmark against which other methods are validated.
Causality in Protocol Design:
Pre-saturation of Solvents: Both the n-octanol and aqueous buffer phases are pre-saturated with each other for at least 24 hours. This crucial step prevents volume changes during the experiment due to solvent miscibility, ensuring the equilibrium measurement is accurate.
Choice of Buffer: A phosphate buffer at pH 7.4 is typically used to mimic physiological conditions, as the ionization state of a compound can dramatically affect its partitioning. The resulting measurement is technically a distribution coefficient (LogD), which is pH-dependent. For non-ionizable compounds like many simple pyrazine ethers, LogD₇.₄ is equivalent to LogP.
Equilibration and Centrifugation: Vigorous mixing ensures that equilibrium is reached. Subsequent centrifugation is essential to achieve a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.
Detailed Protocol: Shake-Flask Method for LogP Determination
Preparation of Phases:
Prepare a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
In a large separation funnel, combine equal volumes of n-octanol and the aqueous buffer.
Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation. Drain and store each phase separately.
Sample Preparation:
Prepare a stock solution of the pyrazine ether in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.
Partitioning:
In a suitable vessel (e.g., a glass vial), combine a precise volume of the pyrazine ether stock solution with a precise volume of the pre-saturated aqueous buffer. Common volume ratios (octanol:water) are 1:1, 1:2, or 2:1, depending on the expected LogP.[12]
Seal the vessel and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
Phase Separation:
Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from each phase. It is critical to avoid disturbing the interface.
Determine the concentration of the pyrazine ether in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
Prepare calibration standards in both pre-saturated n-octanol and pre-saturated buffer to ensure accurate quantification.
Calculation:
Calculate the LogP value using the formula: LogP = log₁₀(Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the measured concentration in each phase.
Polarity and the Topological Polar Surface Area (TPSA)
While LogP describes overall lipophilicity, the Topological Polar Surface Area (TPSA) quantifies the molecular polarity, a key factor in hydrogen bonding capacity and membrane permeability.[14][15] TPSA is defined as the sum of the solvent-accessible surface areas of all polar atoms (typically oxygen and nitrogen) and their attached hydrogens.[16]
A key advantage of TPSA is that it can be rapidly calculated from the 2D structure of a molecule, avoiding the computational expense of generating 3D conformers.[17][18] This is achieved using a fragment-based contribution method, where the TPSA value is the sum of the contributions of each polar atom type.[17]
Relevance in Drug Design:
Intestinal Absorption: Molecules with a TPSA ≤ 140 Ų are generally predicted to have good intestinal absorption.[16]
Blood-Brain Barrier (BBB) Penetration: Penetration into the central nervous system is more likely for molecules with a TPSA ≤ 90 Ų.
The interplay between LogP and TPSA is fundamental to designing orally bioavailable drugs that can reach their intended target.
Caption: Relationship between LogP, TPSA, and cell membrane permeation.
Computational Calculation of TPSA
The calculation of TPSA is almost exclusively performed computationally due to the efficiency and high accuracy of modern algorithms.[17]
Workflow: Computational TPSA Calculation
Input Molecular Structure: The process begins with a 2D representation of the molecule, typically in a SMILES or MOL file format.
Atom and Bond Typing: The algorithm identifies all polar atoms (O, N) and their specific bonding patterns (e.g., a secondary amine nitrogen, an ether oxygen).
Fragment Contribution Summation: The algorithm retrieves the pre-calculated surface contribution for each identified polar fragment from a lookup table.
Total TPSA Calculation: The individual contributions are summed to yield the final TPSA value for the molecule.
This workflow is visualized in the diagram below.
Caption: Workflow for the computational determination of TPSA.
Structure-Property Relationships in Pyrazine Ethers
The rational design of pyrazine ethers hinges on understanding how specific structural modifications impact LogP and TPSA.
Ether Alkyl/Aryl Chain (R¹):
LogP: Increasing the length or branching of an aliphatic chain, or adding aromatic rings, will increase the molecule's non-polar surface area, leading to a significant increase in LogP.
TPSA: This part of the molecule generally does not contain polar atoms (beyond the ether oxygen itself), so modifications here have a negligible effect on the TPSA value.
Substitution on the Pyrazine Ring (R²):
LogP: Adding non-polar substituents (e.g., methyl, chloro) will increase LogP. Introducing polar groups (e.g., amino, hydroxyl) will decrease LogP.
TPSA: Adding polar, hydrogen-bonding groups like -NH₂ or -OH will directly increase the TPSA value, as these are polar fragments. Non-polar substituents will not affect TPSA.
Data Summary: Illustrative Pyrazine Ether Series
The following table provides calculated LogP and TPSA values for a hypothetical series of pyrazine ethers to illustrate these principles.
Compound ID
Structure (R¹ = Methyl)
R² Substituent
Calculated LogP
Calculated TPSA (Ų)
PE-01
2-methoxy-pyrazine
-H
0.45
35.1
PE-02
2-methoxy-5-methylpyrazine
-CH₃
0.95
35.1
PE-03
2-chloro-6-methoxypyrazine
-Cl
1.10
35.1
PE-04
5-methoxy-pyrazin-2-amine
-NH₂
-0.20
61.1
PE-05
2-ethoxy-pyrazine (R¹ = Ethyl)
-H
0.82
35.1
Calculated values are illustrative and obtained from standard cheminformatics software.
Analysis:
Comparing PE-01 and PE-02 , the addition of a non-polar methyl group increases LogP without affecting TPSA.
Comparing PE-01 and PE-04 , the addition of a polar amino group significantly decreases LogP and dramatically increases TPSA.
Comparing PE-01 and PE-05 , extending the ether alkyl chain from methyl to ethyl increases lipophilicity (LogP) with no change to the polar surface area.
Conclusion
LogP and TPSA are indispensable parameters in the design and optimization of pyrazine ether-based drug candidates. A thorough understanding of their theoretical basis, coupled with robust experimental and computational determination, empowers medicinal chemists to rationally modulate molecular structure to achieve a desirable pharmacokinetic profile. The strategic balance between lipophilicity and polarity is often the determining factor in translating a potent bioactive compound into a clinically successful therapeutic agent. By leveraging the principles and methodologies outlined in this guide, researchers can navigate the complex landscape of drug discovery with greater precision and efficacy.
References
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
Setyowati, W. A. E., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Kralj, A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link]
Dr. MSH FAIZI SIR. (2022). PYRAZINE CHEMISTRY CONCEPTS. YouTube. [Link]
Dilly, S. J., & Clark, M. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
Dilly, S. J., & Clark, M. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
Wang, M., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods. [Link]
BIOSYNCE. (2025). What are the structural modifications of pyrazine for drug development?. BIOSYNCE Blog. [Link]
Kumar, A., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry. [Link]
Franchin, T. B., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. [Link]
Al-Warhi, T., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
Ong, P. C. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. [Link]
Zhong, H. (2013). Understanding the molecular properties and metabolism of top prescribed drugs. Current Drug Metabolism. [Link]
Chem Help ASAP. (2023). properties, metrics, & parameters used to evaluate leads. YouTube. [Link]
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
ResearchGate. (n.d.). Physical properties of pyrazine. ResearchGate. [Link]
Gupta, S. P. (2007). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery. [Link]
ResearchGate. (n.d.). Relationships between the partition coefficient (log P) and topological polar surface area (TPSA) of flavonols. ResearchGate. [Link]
Henchoz, Y., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
F1000Research. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. F1000Research. [Link]
ResearchGate. (n.d.). LogP and molecular topological polar surface area (TPSA) of selected compounds. ResearchGate. [Link]
Moon Garden. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]
Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025). ResearchGate. [Link]
Thompson, R. A., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. peter-ertl.com. [Link]
MDPI. (n.d.). De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI. [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
Strategic Sourcing and Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine
This in-depth technical guide details the sourcing, synthesis, and economic considerations for 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , a critical heterocyclic building block often utilized in the development of kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the sourcing, synthesis, and economic considerations for 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., RAF/MEK pathways).[1]
Executive Summary: The "Make vs. Buy" Decision
2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine is a privileged scaffold in medicinal chemistry, combining the electron-deficient pyrazine ring with the solubilizing, metabolically stable tetrahydropyran (THP) ether.[1] This moiety appears as a structural fragment in various kinase inhibitors (structurally analogous to fragments in TAK-632 and other pan-RAF inhibitors).
For drug development teams, this molecule presents a classic procurement challenge: it is often not a "stock" catalog item but rather a "make-on-demand" building block. This guide provides the data to decide between outsourcing (Custom Synthesis) and in-house production (Process Chemistry).
Unlike commodity chemicals (e.g., acetone), this building block is typically categorized as "Tier 3" availability (Custom Synthesis / Lead Time > 4 weeks).[1]
Commercial Availability Status
Direct stock availability is low.[1] Most listings for this specific CAS are "Inquire" or "Make-on-Demand."
Recommended Procurement Strategy:
Do not search solely by name. Use the SMILES string in supplier databases (e.g., SciFinder, eMolecules, ChemSpace) to find vendors capable of rapid synthesis.[1]
Supplier Landscape & Estimated Pricing
The following table summarizes the sourcing options. Note: Prices are estimates based on Q3 2025 market data for similar heterocyclic ethers.[1]
Supplier Category
Representative Vendors
Availability
Est. Price (Research Scale)
Lead Time
Custom Synthesis
Enamine, WuXi AppTec, Pharmablock
High Reliability
$800 - $1,500 / gram
4-6 Weeks
Catalog Aggregators
MolPort, eMolecules
Variable
$500 - $1,200 / gram
2-8 Weeks
Precursor Suppliers
Combi-Blocks, Sigma-Aldrich, Fluorochem
In Stock
$2 - $10 / gram (See below)
2-5 Days
The "Smart Sourcing" Alternative (Precursors)
The high cost of the final molecule is driven by labor, not materials.[1] The raw materials are inexpensive commodities.[1]
Technical Deep Dive: Experimental Synthesis Protocol
For teams choosing the "Make" route, the synthesis relies on a Nucleophilic Aromatic Substitution (
).[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the halogen by the alkoxide.[1]
Reaction Logic
Mechanism:
(Addition-Elimination).
Why this route? 2-Chloropyrazine is highly reactive toward nucleophiles due to the para-nitrogen atoms stabilizing the Meisenheimer complex intermediate.[1]
Base Selection: Sodium Hydride (NaH) is preferred to fully deprotonate the alcohol, ensuring a strong nucleophile (alkoxide) is generated.[1] Potassium tert-butoxide (
) is a viable alternative if handling NaH is restricted.
Synthesis Workflow Diagram
Figure 1:
synthesis pathway for the target ether. The reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient pyrazine ring.[1]
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
The 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine moiety is a bioisostere for other aryl ethers found in kinase inhibitors.
Solubility: The THP ring improves aqueous solubility compared to a phenyl ether (
reduction).
Metabolic Stability: The ether linkage is generally stable to hydrolysis, and the pyrazine ring is less prone to oxidative metabolism than electron-rich aromatics.[1]
Case Study: Relation to TAK-632
While TAK-632 (a Pan-RAF inhibitor) utilizes a benzothiazole core, the strategy of linking a saturated heterocycle (like THP) to an aromatic core via an ether bridge is a shared pharmacophore feature used to occupy the ATP-binding pocket's hydrophobic regions while maintaining solvent exposure [1]. The pyrazine analog discussed here is often explored in "scaffold hopping" campaigns to circumvent IP space around benzothiazole or pyridine-based inhibitors.[1]
References
Okaniwa, M., et al. (2013).[1] "Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives." Journal of Medicinal Chemistry, 56(16), 6478–6494.[1]
ChemicalBook. (2025).[2] "2-Chloropyrazine Suppliers and Pricing." ChemicalBook Database.[1]
PubChem. (2025). "Tetrahydro-2H-pyran-4-ol Compound Summary." National Library of Medicine.[1] [1]
Enamine. (2025). "Building Blocks for Medicinal Chemistry: Pyrazines." Enamine Catalog.
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine via Palladium-Catalyzed C-O Coupling
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine through the coupling of 2-chloropyrazine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine through the coupling of 2-chloropyrazine and tetrahydro-2H-pyran-4-ol. This protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental choices that underpin the synthesis.
The target molecule, 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine, incorporates both a pyrazine ring, a common scaffold in medicinal chemistry, and a tetrahydropyran moiety, which can act as a bioisostere for other cyclic systems to improve physicochemical properties of drug candidates.[1][2] The described protocol utilizes a Buchwald-Hartwig C-O cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-oxygen bonds.[3][4][5]
I. Reaction Overview and Core Principles
The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine is achieved by the palladium-catalyzed cross-coupling of 2-chloropyrazine with tetrahydro-2H-pyran-4-ol. This transformation is a variation of the Buchwald-Hartwig amination, adapted for C-O bond formation.[3][6] The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a strong base in an appropriate organic solvent.
The choice of a palladium catalyst is crucial for this transformation. Modern Buchwald precatalysts are often employed due to their air and moisture stability, which simplifies handling and ensures the efficient generation of the active catalytic species.[7][8] The phosphine ligand plays a critical role in stabilizing the palladium center, facilitating both the oxidative addition of the aryl chloride and the reductive elimination of the final product.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the alcohol, forming the corresponding alkoxide which is the active nucleophile in the catalytic cycle.[10]
II. Experimental Protocol: Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine
This section details the step-by-step procedure for the synthesis, purification, and characterization of the target compound.
2-Chloropyrazine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]
Tetrahydro-2H-pyran-4-ol: Causes skin irritation and serious eye damage. May cause respiratory irritation.[18][19]
Sodium tert-butoxide: Self-heating; may catch fire. Causes severe skin burns and eye damage. Reacts violently with water.[13][20]
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling these chemicals. All manipulations of solid sodium tert-butoxide and the reaction setup should be performed in a fume hood under an inert atmosphere.
Reaction Setup and Procedure
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 g, 8.73 mmol), tetrahydro-2H-pyran-4-ol (1.08 g, 10.5 mmol, 1.2 equiv), RuPhos Pd G3 (73 mg, 0.087 mmol, 1 mol%), and RuPhos (41 mg, 0.087 mmol, 1 mol%).
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times.
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.26 g, 13.1 mmol, 1.5 equiv) to the flask.
Solvent Addition: Add anhydrous toluene (45 mL) via syringe.
Reaction: The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).
Workup: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water (20 mL).
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with 100% hexanes and gradually increasing the polarity to a 4:1 mixture of hexanes and ethyl acetate, is recommended. Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR (400 MHz, CDCl₃): Expected signals for the pyrazine and tetrahydropyran protons.
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the pyrazine and tetrahydropyran rings.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
III. Mechanistic Insights
The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic Cycle of Buchwald-Hartwig C-O Coupling
The catalytic cycle can be summarized in three key steps[3][6][10]:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex.
Ligand Exchange: The chloride on the palladium complex is displaced by the alkoxide of tetrahydro-2H-pyran-4-ol, which is formed in situ by the reaction with sodium tert-butoxide.
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the final product and regenerating the active Pd(0) catalyst.
A potential side reaction is β-hydride elimination from the palladium alkoxide intermediate, which can lead to the formation of byproducts and reduce the overall yield.[21] The choice of a bulky electron-rich phosphine ligand, such as RuPhos, helps to promote the desired reductive elimination over this competing pathway.
IV. Workflow and Logic Diagram
The overall workflow from starting materials to the final, characterized product is illustrated below.
Caption: Experimental Workflow for Synthesis and Purification
This logical flow ensures a systematic approach to the synthesis, isolation, and verification of the target compound, which is essential for reproducibility and achieving high purity.
V. References
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Eureka | Patsnap. Method for synthesizing 2-acetyl pyrazine. Available at: [Link]
PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
PMC - NIH. 2-(4-Methoxyphenoxy)pyrazine. Available at: [Link]
Google Patents. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. Available at:
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
ResearchGate. Description of 2H-pyran synthesis. Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Available at: [Link]
Johnson Matthey. Buchwald precatalysts G2 and G3. Available at: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available at: [Link]
Scharlab. Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet. Available at: [Link]
Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Available at: [Link]
Google Patents. US3033864A - Purification of pyrazine. Available at:
PMC. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available at: [Link]
ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... Available at: [Link]
Frontiers. Design, Synthesis, and Biological Evaluation of[3][6][22]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]
DSpace@MIT. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at: [Link]
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
PubChem - NIH. 2-Methoxytetrahydropyran. Available at: [Link]
Fisher Scientific. SAFETY DATA SHEET - Sodium tert-butoxide. Available at: [Link]
The Good Scents Company. 2-chloropyrazine, 14508-49-7. Available at: [Link]
Organic Chemistry Portal. A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols. Available at: [Link]
Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. Available at: [Link]
ScienceDirect. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Available at: [Link]
ResearchGate. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available at: [Link]
Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Available at:
Reagents for Nucleophilic Aromatic Substitution of Chloropyrazine: A Synthetic Chemist's Guide
An Application Guide for Drug Development Professionals and Organic Chemists Abstract The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its elec...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful and often preferred method for its functionalization over transition-metal-catalyzed cross-couplings.[2] This guide provides an in-depth analysis of the reagents, reaction mechanisms, and detailed protocols for the SNAr of chloropyrazine with a focus on N-, O-, S-, and C-nucleophiles. We delve into the causality behind experimental choices to provide researchers with a robust framework for synthesizing novel pyrazine derivatives.
The Pyrazine Core: A Target of Interest
Pyrazine-containing molecules exhibit a vast range of biological activities, and several are included in the World Health Organization's Model List of Essential Medicines.[1] The ability to strategically modify the pyrazine ring is therefore of paramount importance in drug discovery and development. Chloropyrazine serves as a versatile and commercially available starting material for such modifications. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly activates the carbon-chlorine bond towards nucleophilic attack. This intrinsic reactivity often allows SNAr to proceed under milder conditions than those required for less activated aryl chlorides.[3][4]
The Mechanism: An Addition-Elimination Pathway
The SNAr reaction on chloropyrazine is a two-step process involving the formation of a resonance-stabilized intermediate.
Step 1: Nucleophilic Attack
The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Step 2: Elimination of the Leaving Group
The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.
Diagram 1: The Addition-Elimination mechanism of SNAr on chloropyrazine.
Functionalization with N-Nucleophiles: Amination
The introduction of nitrogen-containing substituents is arguably the most common modification of the pyrazine core. This can be achieved through direct SNAr with amines or, for less reactive systems, via palladium-catalyzed Buchwald-Hartwig amination.[5] For electron-deficient chloropyrazines, direct SNAr is highly efficient.
Key Reagents and Considerations:
Nucleophiles: Primary and secondary aliphatic or aromatic amines are excellent nucleophiles for this transformation.[6]
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated in situ.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are ideal as they can solvate the charged intermediate and facilitate the reaction.
Temperature: Reactions are often heated to accelerate the substitution, typically between 80-150 °C.
Protocol 1: General Procedure for Amination of Chloropyrazine
Diagram 2: General experimental workflow for SNAr reactions.
Reagent Setup: In a sealable reaction vessel, combine chloropyrazine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
Solvent Addition: Add 5 mL of anhydrous DMF.
Reaction Execution: Seal the vessel and heat the mixture to 120 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloropyrazine spot is no longer visible (typically 4-16 hours).
Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
Scientist's Note: The choice of base is critical. While stronger bases like sodium hydride can be used for O- and S-nucleophiles, inorganic carbonates are generally sufficient for aminations and prevent potential side reactions.
Functionalization with O-Nucleophiles: Alkoxylation and Aryloxylation
The synthesis of pyrazinyl ethers is achieved by reacting chloropyrazine with alcohols or phenols. Because alcohols and phenols are less nucleophilic than amines, a strong base is required to deprotonate the hydroxyl group, generating the more potent alkoxide or phenoxide nucleophile.
Key Reagents and Considerations:
Nucleophiles: A wide range of primary, secondary, and tertiary alcohols, as well as phenols, can be used.
Base: A strong base is essential. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), DMF, or dioxane are suitable. When using the alcohol as the solvent, its corresponding sodium or potassium salt can be used as the base.
Temperature: Reactions may proceed at room temperature for reactive alkoxides or require heating for less reactive or sterically hindered nucleophiles.
Protocol 2: General Procedure for Alkoxylation of Chloropyrazine
Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol (1.5 mmol, 1.5 equiv) in 5 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.6 mmol, 1.6 equiv) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
SNAr Reaction: Add a solution of chloropyrazine (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous THF dropwise to the alkoxide solution.
Execution and Monitoring: Heat the reaction to 65 °C (reflux) and monitor by TLC or LC-MS.
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Note: Caution! Sodium hydride reacts violently with water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quenching step must be performed slowly at 0 °C to control the evolution of hydrogen gas.
Functionalization with S-Nucleophiles: Thiolation
Thiols are excellent nucleophiles and react readily with chloropyrazine to form thioethers. The reactivity of thiols is generally high, and the corresponding thiolate, generated with a mild base, is even more potent.[4]
Key Reagents and Considerations:
Nucleophiles: Aliphatic and aromatic thiols are suitable.
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is usually sufficient to deprotonate the thiol.
Solvent: Polar aprotic solvents such as DMF, acetonitrile (MeCN), or acetone are effective.
Temperature: These reactions often proceed smoothly at room temperature or with gentle heating.
Protocol 3: General Procedure for Thiolation of Chloropyrazine
Reagent Setup: To a solution of the desired thiol (1.1 mmol, 1.1 equiv) in 5 mL of DMF, add potassium carbonate (1.5 mmol, 1.5 equiv).
SNAr Reaction: Add chloropyrazine (1.0 mmol, 1.0 equiv) to the mixture.
Execution and Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate (MgSO₄), and concentrate. Purify by flash column chromatography.
C-C Bond Formation: A Note on Suzuki Coupling
While SNAr is dominant for N, O, and S nucleophiles, forming C-C bonds on the pyrazine ring typically requires transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[2][3] Although it is not a SNAr reaction, it is the premier method for C-arylation and C-alkylation of chloropyrazine and is included here for completeness.
Key Reagents and Considerations:
Coupling Partners: Aryl-, heteroaryl-, or alkylboronic acids or their corresponding esters (e.g., pinacol esters).
Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Specialized catalysts such as Pd(dppb)Cl₂ have shown great effectiveness for coupling with chloropyrazine.[2]
Ligand: A phosphine ligand, such as PPh₃, or more specialized Buchwald-type ligands, is crucial for the catalytic cycle.
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
Protocol 4: Suzuki-Miyaura Coupling of Chloropyrazine with an Arylboronic Acid
Reagent Setup: In a Schlenk flask, combine chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Reaction Execution: Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Summary
Nucleophile Class
Typical Nucleophile(s)
Base
Solvent(s)
Temp. (°C)
Key Considerations
N-Nucleophiles
Primary/Secondary Amines
K₂CO₃, Cs₂CO₃, DIPEA
DMF, DMSO, NMP
80 - 150
Reaction is generally high-yielding and robust.
O-Nucleophiles
Alcohols, Phenols
NaH, KOtBu, LHMDS
THF, Dioxane, DMF
25 - 80
Requires strong base and anhydrous conditions.
S-Nucleophiles
Thiols
K₂CO₃, Cs₂CO₃
DMF, MeCN
25 - 60
Generally fast and efficient due to high nucleophilicity of sulfur.
C-Nucleophiles
Boronic Acids/Esters
K₂CO₃, K₃PO₄, CsF
Dioxane/H₂O, Toluene
80 - 110
Requires a Palladium catalyst; not an SNAr reaction.[2]
References
Organic & Biomolecular Chemistry. (2013).
Drug Design, Development and Therapy. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
PubMed. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
Semantic Scholar. (1999). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.
Benchchem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
Wikipedia.
American Chemical Society. (2014).
MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
ACS GCI Pharmaceutical Roundtable.
YouTube. (2019).
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
Preparation of pyrazine ethers using potassium tert-butoxide in THF
Application Note: Preparation of Pyrazine Ethers via Nucleophilic Aromatic Substitution ( ) Executive Summary This technical guide details the protocol for synthesizing pyrazine ethers using potassium tert-butoxide ( ) i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Pyrazine Ethers via Nucleophilic Aromatic Substitution (
)
Executive Summary
This technical guide details the protocol for synthesizing pyrazine ethers using potassium tert-butoxide (
) in tetrahydrofuran (THF). While is occasionally used as a nucleophile to generate tert-butyl ethers, its primary and most robust application in this context is as a non-nucleophilic, sterically hindered base to generate active alkoxides from primary and secondary alcohols. This guide focuses on the Williamson-type ether synthesis via , providing a scalable, high-yield methodology suitable for medicinal chemistry and early-stage process development.
Scientific Foundation & Mechanism
The Pyrazine Substrate
Pyrazine (1,4-diazine) is significantly electron-deficient due to the two electronegative nitrogen atoms in the aromatic ring. This deficiency lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly susceptible to nucleophilic attack, particularly at positions ortho or para to the ring nitrogens.
Role of Potassium tert-Butoxide (
)
In THF,
exists as a tetrameric cubane cluster or higher aggregates depending on concentration. Its utility in this protocol is twofold:
Thermodynamic Base: With a
of ~17 (in ) to ~32 (in THF), it effectively deprotonates primary ( ~16) and secondary alcohols to form the nucleophilic alkoxide ().
Steric Control: The bulky tert-butyl group minimizes the formation of tert-butyl ethers (direct attack) when competing with smaller primary/secondary alcohols, ensuring high chemoselectivity for the target ether.
Reaction Mechanism: Addition-Elimination (
)
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The generated alkoxide attacks the carbon bearing the leaving group (typically Chlorine), disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The aromaticity is restored by the expulsion of the leaving group (Chloride), yielding the pyrazine ether.
Figure 1: Mechanistic pathway for the base-mediated synthesis of pyrazine ethers. Note the formation of the anionic Meisenheimer complex as the rate-determining transition state.
Experimental Protocol
Materials & Reagents
Reagent
Specification
Role
Critical Attribute
Chloropyrazine
>98% Purity
Substrate
Electrophile
Alcohol ()
Anhydrous
Nucleophile Source
Dryness is critical to prevent hydrolysis.
1.0 M in THF or Solid (97%+)
Base
Hygroscopic; handle under .
THF
Anhydrous, Inhibitor-free
Solvent
Solubilizes aggregates.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-(benzyloxy)pyrazine (Model Reaction).
Step 1: Preparation of the Alkoxide
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Charge the flask with Benzyl Alcohol (1.1 equiv) and Anhydrous THF (0.2 M concentration relative to substrate).
Cool the solution to 0 °C using an ice/water bath.
Add
(1.2 equiv) dropwise (if solution) or portion-wise (if solid) over 10 minutes.
Observation: A slight exotherm may occur. The solution often turns slightly yellow/orange.
Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.
Step 2:
Reaction
Dissolve 2-Chloropyrazine (1.0 equiv) in a minimal amount of anhydrous THF.
Add the chloropyrazine solution dropwise to the cold alkoxide mixture.
Critical Checkpoint: Upon addition, the reaction mixture typically darkens (deep orange/brown) due to the formation of the charge-transfer Meisenheimer complex.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
Monitor by HPLC or TLC (typically 2–4 hours).
Note: If conversion is <50% after 4 hours, heat to mild reflux (60 °C).
Step 3: Workup & Isolation
Quench the reaction with Saturated
(aq) (5 mL/mmol).
Extract with Ethyl Acetate (
).
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol Visualization
Figure 2: Decision-tree workflow for the synthesis of pyrazine ethers, including thermal escalation for sluggish substrates.
Critical Process Parameters (CPPs) & Troubleshooting
Solvent Effects & Water Control
The presence of water is the primary failure mode. Hydroxide ions (
) generated from water will compete with the alkoxide, leading to hydroxypyrazine (tautomerizes to pyrazinone), which is a dead-end byproduct.
Requirement: THF water content must be <50 ppm.
Alternative: If solubility is poor, DMF or DMSO can be used, but THF is preferred for easier workup.
Stoichiometry
Component
Ratio
Rationale
Alcohol
1.1–1.2 eq
Slight excess drives kinetics; too much complicates purification.
1.2–1.3 eq
Must fully deprotonate alcohol. Excess base can degrade pyrazine over time.
Direct tert-Butoxylation (Special Case)
If the goal is to synthesize 2-(tert-butoxy)pyrazine (using
as the nucleophile, not just the base), the reaction is significantly slower due to steric hindrance at the tertiary carbon.
Modification: Perform the reaction in neat THF or with a co-solvent like DMSO.
Temperature: Reflux (66 °C) is almost always required.
Yields: Typically lower (40–60%) compared to primary alkoxides (80–95%).
Safety & Handling
Potassium tert-Butoxide: Corrosive and flammable solid. Solutions in THF are flammable. Handle in a fume hood. In case of skin contact, wash immediately with copious water.
THF: Forms explosive peroxides upon storage. Test for peroxides before use or use fresh, inhibited solvent.
Exotherms: The deprotonation step is exothermic. Always add base slowly at 0 °C.
References
Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Retrieved from 1
Sigma-Aldrich. (n.d.). Potassium tert-butoxide 1.0M in THF - Product Specification. Retrieved from
ResearchGate. (2011). Potassium tert-Butoxide-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from 2
Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions of Pyrazines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you overcome challenges in your synthetic work.
This section addresses specific issues you may encounter during your SNAr experiments with pyrazines. The questions are structured to guide you from fundamental principles to specific experimental variables.
Q1: My SNAr reaction on a chloropyrazine is showing low or no conversion. What are the most likely causes?
Low conversion in SNAr reactions is a common issue that can often be traced back to one of three core factors: insufficient activation of the pyrazine ring, a suboptimal leaving group, or inadequate reaction conditions.
Insufficient Ring Activation: The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, for an efficient SNAr reaction, the ring often requires further activation by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][3] The EWG stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a crucial step in the reaction mechanism.[4] If your pyrazine substrate lacks a potent EWG in the correct position, the energy barrier for the initial nucleophilic attack may be too high.
Leaving Group Ability: In the context of SNAr reactions, the typical reactivity trend for halogen leaving groups is F > Cl ≈ Br > I.[1][5] This is somewhat counterintuitive compared to SN1/SN2 reactions. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[2][5] If you are using a chloro-, bromo-, or iodo-pyrazine and experiencing low reactivity, switching to the analogous fluoro-pyrazine could significantly improve your conversion.
Reaction Conditions: SNAr reactions are highly sensitive to solvent, temperature, and the presence of a suitable base.
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base (if used) and do not interfere with the nucleophile.[1][6]
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4][7] If your reaction is sluggish at room temperature, a gradual increase in temperature is a standard optimization step.
Base: When using nucleophiles like amines or alcohols, a base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include K₂CO₃, CsF, or non-nucleophilic organic bases like DIPEA.[4]
Q2: I am observing substitution at the wrong position on my disubstituted pyrazine. How can I control the regioselectivity?
Regioselectivity in SNAr reactions on unsymmetrically substituted pyrazines is dictated by the electronic nature of the substituents already on the ring.[4][8]
Electron-Withdrawing Groups (EWGs): If your pyrazine has an EWG (e.g., -CN, -CO₂Me) at the C2-position, nucleophilic attack will be directed preferentially to the C5-position.[4][8][9]
Electron-Donating Groups (EDGs): Conversely, if an EDG (e.g., -CH₃, -OCH₃) is at the C2-position, the incoming nucleophile will preferentially attack the C3-position.[4][8]
This selectivity is due to the relative stability of the potential Meisenheimer intermediates. The substituent group will stabilize the developing negative charge more effectively at one position over the other through inductive and resonance effects.[4]
To ensure the desired regioselectivity, carefully consider the electronic properties of the substituents on your starting material. Computational tools, such as calculating the LUMO of the substrate, can also help predict the most likely site of nucleophilic attack.[10]
Q3: My reaction is messy, and I'm isolating multiple side products. What are common side reactions in pyrazine SNAr chemistry?
Side reactions can complicate purification and reduce the yield of your desired product. Some common side reactions include:
Over-reaction: If your pyrazine substrate has more than one leaving group, you might see di- or even tri-substitution, especially with highly reactive nucleophiles or forcing conditions.[11] To mitigate this, you can try using a stoichiometric amount of the nucleophile and running the reaction at a lower temperature.
Reaction with the Solvent: In some cases, the solvent itself or residual water can act as a nucleophile, leading to undesired hydroxylation or other solvent-adducts, particularly at high temperatures. Ensure you are using a dry, inert solvent.
Polymerization: Reactive intermediates, especially under harsh conditions, can sometimes lead to polymerization.[12] This is more common in the synthesis of the pyrazine ring itself but can occur during functionalization.
Ring Opening: While less common under typical SNAr conditions, highly nucleophilic reagents or extreme pH can potentially lead to the opening of the pyrazine ring.
Careful monitoring of the reaction by TLC or LC-MS can help you identify the formation of side products and adjust your reaction conditions accordingly.[4]
Visualizing the SNAr Mechanism and Troubleshooting
To better understand the factors influencing your reaction, refer to the diagrams below.
Caption: General Mechanism of an SNAr Reaction on a Pyrazine Ring.
Caption: Troubleshooting Workflow for Low SNAr Conversion.
Experimental Protocols
Here are detailed, step-by-step methodologies for performing and optimizing SNAr reactions on pyrazine substrates.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction between a chloropyrazine and an amine.
Materials:
2-Substituted-3,5-dichloropyrazine (1.0 mmol)
Amine nucleophile (1.2 mmol)
Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
Anhydrous Dimethyl Sulfoxide (DMSO) (3-4 mL)
Ethyl acetate, water, brine
Anhydrous sodium sulfate
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted-3,5-dichloropyrazine (1.0 mmol) and the base (CsF or K₂CO₃, 2.0 mmol).[4]
Add anhydrous DMSO (3-4 mL) to dissolve the reactants.
Add the amine nucleophile (1.2 mmol) to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[13]
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[4]
Cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyrazine.
Protocol 2: Williamson Ether Synthesis via SNAr with an Alcohol
This protocol is for the synthesis of pyrazinyl ethers using an alcohol as the nucleophile.
Materials:
Halopyrazine (e.g., 2-chloropyrazine) (1.0 mmol)
Alcohol (1.2 mmol)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 mmol)
Anhydrous DMF or THF (5 mL)
Diethyl ether or ethyl acetate, water
Anhydrous sodium sulfate
Procedure:
In a flame-dried, three-neck flask under an inert atmosphere, add the alcohol (1.2 mmol) and anhydrous DMF or THF (5 mL).
Cool the solution in an ice bath and carefully add the sodium hydride in portions.[1]
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
Add the halopyrazine (1.0 mmol) to the reaction mixture.
Heat the reaction to reflux and stir until the starting material is consumed as monitored by TLC.
Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
Separate the layers and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
References
The Position of Power: How Substituents Dict
A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Arom
What are the side - reactions in pyrazine synthesis? BIOSYNCE Blog.
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.
SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.
SNAr reaction scope & limit
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
SNAr Reaction in Other Common Molecular Solvents. Wordpress.
Welcome to the Technical Support Center. You are likely purifying 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine).
This molecule presents a specific chromatographic challenge: it combines a weakly basic, electron-deficient heteroaromatic ring (pyrazine) with a polar aliphatic ether (oxane/THP).
The Chemist's Challenge
Basicity & Tailing: While pyrazines (
) are less basic than pyridines, they still possess lone pairs that can hydrogen-bond with acidic silanols on standard silica gel (), leading to peak tailing and band broadening.
Detection Discrepancy: The pyrazine core is UV-active, but common impurities like the starting material oxan-4-ol (tetrahydro-2H-pyran-4-ol) are UV-inactive, leading to "invisible" impurities if you rely solely on UV detection.
Solubility Mismatch: The molecule is moderately polar, often requiring polar solvents for loading, which can ruin peak shape if not managed correctly.
Part 1: Method Development (The Setup)
Before packing the column, you must validate your detection and solvent system.
Visualization Strategy
CRITICAL: Do not rely on UV alone. You must visualize the non-aromatic impurities.
Method
Target Component
Appearance
Notes
UV (254 nm)
Pyrazine Core
Dark Spot
Primary detection method. Pyrazines have distinct absorption.
KMnO₄ (Basic)
Oxan-4-ol (Impurity)
Yellow spot / Purple bg
Best for detecting the alcohol starting material.
Iodine Chamber
General Organics
Brown/Yellow spot
Good "catch-all" if UV is ambiguous.
Hanessian’s Stain
Ethers/Alcohols
Blue/Gray spot
Excellent sensitivity for the oxane ring system.
Solvent System Selection
Standard Hexane/Ethyl Acetate (Hex/EtOAc) is the recommended starting point.[1]
Target
: 0.25 – 0.35 in the chosen solvent system.
Modifier: If the spot streaks on TLC, add 1% Triethylamine (TEA) to the mobile phase.[2]
Part 2: Execution (The Protocol)
Workflow Diagram: Purification Logic
The following diagram outlines the decision-making process for loading and running the column.
Caption: Decision matrix for sample loading and execution based on solubility properties.
Step-by-Step Protocol
Step 1: Column Equilibration
Use a standard Flash Cartridge (e.g., 12g silica for <100mg sample; 40g for <1g sample).
Flush with 3 Column Volumes (CV) of pure Hexane (or starting % solvent).
Pro Tip: If using TEA, pre-flush the column with Hexane + 1% TEA to neutralize acidic sites before loading your sample.
Step 2: Sample Loading
Preferred (Liquid Load): Dissolve crude in minimum volume of DCM or Hex/EtOAc (1:1). If volume exceeds 3% of column volume, switch to dry loading.
Alternative (Dry Load): Dissolve crude in MeOH/DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder into a solid load cartridge or on top of the column. This prevents band broadening due to solvent polarity mismatch.
Step 3: The Gradient
Run a linear gradient to ensure separation of the non-polar chloropyrazine and the polar alcohol.
Q1: My product peak is tailing significantly (shark-fin shape). Why?
Diagnosis: Interaction between the pyrazine nitrogens and silica silanols.
Solution:
Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (both Solvents A and B). This blocks the acidic silanol sites.
Switch Silica: Use "High Performance" or "Amine-functionalized" silica cartridges if available.
Q2: I see the product on UV, but I isolated a mixture. What happened?
Diagnosis: Co-elution with UV-inactive impurities (likely the oxan-4-ol starting material).
Solution:
Stain Every Fraction: You must use KMnO₄ or Hanessian’s stain on the fractions that correspond to the product peak. The alcohol impurity often runs slightly more polar than the ether product.
Change Selectivity: Switch to DCM / Methanol (95:5) . The alcohol impurity will interact differently with MeOH than EtOAc, likely improving separation.
Q3: The product is degrading on the column.
Diagnosis: Acid sensitivity. While ether linkages are stable, electron-deficient pyrazines can be sensitive to prolonged exposure to acidic silica.
Solution:
Fast Run: Increase flow rate and use a steeper gradient to reduce residence time.
Neutralize: Pre-wash the column with 1% TEA in Hexane.
Switch Phase: Use a Neutral Alumina column instead of Silica.
Q4: The separation is poor; peaks are merging.
Diagnosis: Overloading or poor method optimization.
Logic Diagram:
Caption: Troubleshooting logic for poor resolution (Rs < 1.5).
Part 4: Post-Run Processing
Evaporation: Pyrazines can be volatile. Do not leave the flask on the high-vacuum pump overnight. Evaporate EtOAc/Hexane at 40°C, then briefly dry under high vacuum.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Pyrazines can oxidize to N-oxides upon prolonged exposure to air and light.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1]
Biotage Application Note. Improving Flash Purification of Chemically Related Pyrazines. (General reference for pyrazine separation on silica).
Teledyne ISCO. Flash Chromatography Guide: Purification of Heterocycles.
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Heterocycle basicity).
Disclaimer: This guide is intended for research purposes only. Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOPs) before handling chemicals.
13C NMR signals for oxan-4-yl and pyrazine ring carbons
Title: Strategic 13C NMR Characterization: Distinguishing Oxan-4-yl and Pyrazine Moieties in Drug Scaffolds Executive Summary In medicinal chemistry, the bioisosteric replacement of a cyclohexyl ring with an oxan-4-yl (t...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic 13C NMR Characterization: Distinguishing Oxan-4-yl and Pyrazine Moieties in Drug Scaffolds
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a cyclohexyl ring with an oxan-4-yl (tetrahydropyran-4-yl) group is a standard tactic to lower lipophilicity (
) and improve metabolic stability. Similarly, pyrazine rings are frequently employed as electron-deficient aromatic cores. However, confirming the precise regiochemistry of these linked systems requires rigorous NMR analysis.
This guide provides a technical comparison of the 13C NMR signatures for these two moieties. It moves beyond simple peak listing to explain the electronic causality of the signals, providing a self-validating assignment workflow for researchers synthesizing novel 2-(oxan-4-yl)pyrazine scaffolds.
Part 1: Theoretical Framework & Structural Dynamics
To assign these spectra with confidence, one must understand the electronic environments driving the chemical shifts.
The Oxan-4-yl (Tetrahydropyran-4-yl) Ring
Unlike a cyclohexyl ring, the oxanyl ring contains an ether oxygen at position 1. This creates a strong dipole and significant desheilding effects.
C2/C6 (Alpha to Oxygen): The electronegative oxygen atom inductively deshields these carbons, pushing them downfield to the 66–69 ppm range. This is the diagnostic "fingerprint" of the ring.
C3/C5 (Beta to Oxygen): These carbons experience a shielding
-gauche effect (depending on conformation), typically appearing at 29–35 ppm .
C4 (Attachment Point): The shift of this carbon is highly sensitive to the substituent (in this case, the pyrazine ring). For an alkyl-substituted oxane, this usually resonates between 35–45 ppm .
The Pyrazine Ring
Pyrazine is a 1,4-diazine. The presence of two nitrogen atoms makes the ring electron-deficient compared to benzene or pyridine.
Symmetry: Unsubstituted pyrazine shows a single signal at 145.1 ppm .
Substituent Effects: Attaching a group (like oxan-4-yl) breaks the symmetry.
Ipso (C2): Deshielded by the substituent (typically 155–160 ppm ).
Ortho (C3): Influenced by the
-nitrogen and the substituent's steric bulk (140–145 ppm ).
Meta (C5/C6): These carbons remain closer to the parent pyrazine value but split due to the loss of symmetry (142–146 ppm ).
Part 2: Comparative Analysis
The following tables contrast the target moieties with their common analogs to highlight diagnostic signal differences.
Table 1: Oxan-4-yl vs. Cyclohexyl (Aliphatic Comparison)
Note: The presence of the ~67 ppm doublet (in HSQC) is the definitive proof of the ether ring.
Carbon Position
Oxan-4-yl (Tetrahydropyran) (ppm)
Cyclohexyl (ppm)
Diagnostic Note
C2 / C6
66.0 – 69.0
26.0 – 27.0
Key Differentiator: Oxygen deshielding shifts these +40 ppm downfield.
C3 / C5
30.0 – 34.0
26.0 – 27.0
Oxan-4-yl C3/C5 are distinct from C2/C6; Cyclohexyl signals often overlap.
C4 (Ipso)
35.0 – 45.0
43.0 – 45.0
Similar range; requires HMBC to distinguish via coupling to C2/C6 or C3/C5.
Table 2: Pyrazine vs. Pyridine vs. Benzene (Aromatic Comparison)
Note: Pyrazine carbons are significantly more deshielded than benzene due to the two nitrogens.
Carbon Type
Pyrazine (ppm)
Pyridine (ppm)
Benzene (ppm)
Unsubstituted
145.1 (Singlet)
150 (C2), 124 (C3), 136 (C4)
128.5
Ipso (Substituted)
155 – 162
160 – 165 (if C2 sub)
140 – 145
Ortho/Meta
140 – 146
120 – 125 (C3/C5)
125 – 130
Part 3: Predicted Data Model for 2-(Oxan-4-yl)pyrazine
Since the exact spectrum of a specific derivative may not be in public databases, we apply chemometric additivity rules to predict the shifts for a 2-substituted pyrazine linked to an oxan-4-yl group.
Predicted 13C NMR Shift Table
Solvent: CDCl3
Moiety
Carbon Label
Predicted (ppm)
Multiplicity (DEPT-135)
Assignment Logic
Pyrazine
C2 (Ipso)
158.5 ± 2.0
Quaternary (No signal)
Deshielded by alkyl attachment & N-atoms.
Pyrazine
C3
143.0 ± 1.5
Up (CH)
Ortho to substituent; shielded relative to ipso.
Pyrazine
C5
144.5 ± 1.5
Up (CH)
Meta position; less affected by substituent.
Pyrazine
C6
145.5 ± 1.5
Up (CH)
Para-like position; close to parent pyrazine.
Oxanyl
C2' / C6'
67.5 ± 1.0
Down (CH2)
Diagnostic: Alpha to Oxygen.
Oxanyl
C4' (Methine)
42.0 ± 2.0
Up (CH)
Attachment point; shifts downfield due to aromatic ring.
Oxanyl
C3' / C5'
31.5 ± 1.0
Down (CH2)
Beta to Oxygen; typical cyclic methylene.
Part 4: Experimental Methodology
To obtain publication-quality data that resolves the quaternary pyrazine carbons and confirms the oxanyl ether linkage, use the following protocol.
Protocol: Quantitative 13C NMR & 2D Verification
1. Sample Preparation:
Mass: Dissolve 20–50 mg of compound in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor).
Relaxation Agent (Optional): For quantitative integration of the slow-relaxing pyrazine carbons, add 5 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This reduces
Pulse Sequence: zgig (Inverse Gated Decoupling). This suppresses the Nuclear Overhauser Effect (NOE) for accurate integration, though it reduces sensitivity.
Spectral Width: 240 ppm (cover -10 to 230 ppm).
Relaxation Delay (d1): Set to 5–10 seconds (or 2s if using Cr(acac)3). Pyrazine carbons have long
times; short delays will suppress their signals.
Scans: Minimum 1024 scans for sufficient S/N ratio.
3. Validation Workflow (The "Self-Validating System"):
Do not rely on 1D 13C alone. Use the following logic flow to confirm the structure.
Figure 1: Self-validating NMR assignment workflow for Oxan-Pyrazine scaffolds.
Part 5: Structural Visualization
The following diagram illustrates the expected chemical shift "buckets" for the linked molecule.
Figure 2: Connectivity and predicted 13C chemical shifts (ppm) for 2-(oxan-4-yl)pyrazine.
References
Oregon State University. 13C NMR Chemical Shift Tables. (General reference for heterocycle shifts).
[Link]
MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (Source for pyrazine additivity rules).
[Link]
SDBS (AIST). Spectral Database for Organic Compounds. (Verified shifts for parent pyrazine and tetrahydropyran).
[Link]
Comparative
Comparative Guide: Pyrazine Ethers vs. Pyrazine Amides in Drug Discovery
This guide provides an in-depth technical comparison between Pyrazine Ethers and Pyrazine Amides , focusing on their application in medicinal chemistry, specifically for antimycobacterial (Tuberculosis) and anticancer (K...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Pyrazine Ethers and Pyrazine Amides , focusing on their application in medicinal chemistry, specifically for antimycobacterial (Tuberculosis) and anticancer (Kinase Inhibition) therapeutics.
Executive Summary
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for FDA-approved drugs like Pyrazinamide (TB), Bortezomib (Multiple Myeloma), and Favipiravir (Viral infections). The choice between functionalizing this ring with an Ether (-OR) or an Amide (-CONHR) is a critical decision point that dictates the compound's Mechanism of Action (MoA), metabolic fate, and physicochemical profile.
Pyrazine Amides: Dominant in approved drugs. They often act as "prodrugs" (e.g., in TB) or critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motifs in kinase hinge binding.
Pyrazine Ethers: Primarily used to modulate lipophilicity (LogP), improve blood-brain barrier (BBB) penetration, or occupy hydrophobic pockets where H-bond donors are penalized.
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of the two functionalities when attached to a pyrazine core.
Ethers improve membrane permeability and BBB crossing.
Metabolic Stability
Low (Hydrolysis by Amidases)
Moderate (O-Dealkylation by CYPs)
Amides are often "soft spots" or prodrug handles; Ethers are more stable in plasma.
Solubility
Moderate to High (Polarity)
Low (unless solubilizing R group used)
Amides are preferred for aqueous solubility in early discovery.
Electronic Effect
Electron Withdrawing (EWG)
Electron Donating (EDG)
Amides deactivate the ring (lowering pKa of ring N); Ethers activate the ring (raising pKa).
Biological Activity: Case Studies
Case Study A: Antimycobacterial Activity (Tuberculosis)
The "Prodrug" Paradigm: The biological activity of pyrazine derivatives against Mycobacterium tuberculosis (Mtb) is heavily dependent on the amide functionality.[1]
Pyrazinamide (PZA): An amide.[2][3][4] It is a prodrug that diffuses into Mtb, where the enzyme Pyrazinamidase (PncA) hydrolyzes it to the active form, Pyrazinoic Acid (POA) .[1] POA disrupts the membrane potential and inhibits trans-translation.
Pyrazine Ethers (Alkoxypyrazines): Generally inactive or significantly less potent via this mechanism. Mtb lacks efficient O-dealkylases to convert ethers to the requisite acid or active species. However, lipophilic esters (which mimic amides in shape but not hydrolysis rate) have shown some activity, validating the "acid delivery" hypothesis.
Data Comparison (In Vitro Activity against M. tuberculosis):
Compound Class
Structure
MIC (µg/mL)
Mechanism Note
Pyrazine Amide
Pyrazinamide (PZA)
12.5 - 50 (pH 5.5)
Requires PncA hydrolysis to POA.
Pyrazinoic Acid
2-COOH Pyrazine
8 - 16 (pH 5.5)
Active species, but poor cellular uptake (too polar).
The "Hinge Binder" Paradigm: In kinase inhibitors, the pyrazine ring often sits in the ATP-binding pocket.
Pyrazine Amides: The amide nitrogen (NH) often serves as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met, Glu residues).
Pyrazine Ethers: Used to reach into the "solvent front" or hydrophobic back-pockets. Replacing a hinge-binding amide with an ether usually results in a dramatic loss of potency due to the loss of the H-bond donor interaction.
SAR Decision Tree (Kinase Inhibitors):
Figure 1: Strategic decision pathway for selecting Amide vs. Ether linkers in kinase inhibitor design.
Metabolic Stability & Pathways[5]
The metabolic fate of these two groups is distinct, influencing the drug's half-life (
) and toxicity profile.
Metabolic Pathways Diagram
Figure 2: Comparative metabolic fate. Amides primarily undergo hydrolysis to acids, while ethers undergo oxidative dealkylation.
Experimental Protocols
A. Synthesis of Pyrazine Amides (Green Biocatalytic Method)
Context: Traditional synthesis uses thionyl chloride (toxic). This protocol uses a lipase catalyst.[5]
Solvent: Anhydrous DMF or the corresponding alcohol (MeOH).
Procedure:
Dissolve 2-chloropyrazine in anhydrous solvent under
.
Add sodium alkoxide slowly at 0°C.
Heat to reflux (60-80°C) for 2-4 hours.
Workup: Quench with water, extract with Ethyl Acetate. Wash with brine. Dry over
.
Validation:
-NMR will show the disappearance of the C-Cl adjacent proton shift and appearance of the alkoxy group (e.g., -OCH3 singlet at ~4.0 ppm).
C. MIC Determination (Antimycobacterial)
Strain: M. tuberculosis H37Rv.
Medium: Middlebrook 7H9 broth supplemented with OADC.
pH Adjustment: Crucial for Pyrazinamide analogs. Adjust media to pH 5.5 - 6.0 (PZA is inactive at neutral pH).
Method:
Prepare serial dilutions of the Pyrazine Amide/Ether in DMSO.
Inoculate plates with bacteria (
CFU/mL).
Incubate at 37°C for 7-14 days.
Readout: Add Alamar Blue (Resazurin). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.
References
Pyrazinamide Mechanism of Action: Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
Green Synthesis of Pyrazine Amides: Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM.[5] RSC Advances. Link
Kinase Inhibitor SAR (Pyrazines): Landaverry, Y., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Link
Antimycobacterial Activity of Analogs: Hartkoorn, R. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLOS ONE. Link
Metabolic Stability of Amide Bioisosteres: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Comparative Guide: Resolving Ether C-O Stretching Frequencies in Pyrazine Derivatives via FTIR, ATR, and DFT
Executive Summary In drug discovery, pyrazine derivatives are ubiquitous scaffolds (e.g., antitubercular agents, kinase inhibitors). However, characterizing the ether linkage ( ) in alkoxypyrazines presents a unique spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, pyrazine derivatives are ubiquitous scaffolds (e.g., antitubercular agents, kinase inhibitors). However, characterizing the ether linkage (
) in alkoxypyrazines presents a unique spectroscopic challenge. The electron-deficient nature of the pyrazine ring induces significant mesomeric shifts, causing the characteristic C-O stretching bands to deviate from standard aliphatic ether tables ().
This guide objectively compares three analytical approaches—Transmission FTIR (KBr) , ATR-FTIR , and DFT-Assisted Assignment —to provide a validated protocol for unambiguous identification of the ether moiety in pyrazine substrates.
The Theoretical Challenge: Electronic Coupling
Standard IR correlation tables fail for alkoxypyrazines because they assume a localized C-O bond. In reality, the lone pair on the ether oxygen donates electron density into the
-deficient pyrazine ring (positive mesomeric effect, ).
The Consequence: The
bond acquires partial double-bond character, shifting its stretching frequency to higher wavenumbers (), often overlapping with ring breathing modes. Conversely, the bond weakens slightly.
The Interference: Pyrazine ring vibrations (breathing modes) heavily populate the
fingerprint region, masking the ether signal.
Visualization: Resonance & Bond Character
The following diagram illustrates the electronic redistribution that complicates the IR spectrum.
Figure 1: Electronic coupling mechanism in alkoxypyrazines. The donation of oxygen lone pairs into the ring increases the force constant of the Ar-O bond, causing a blue shift in the IR spectrum.
Comparative Analysis of Methods
Method A: Transmission FTIR (KBr Pellet)
The Traditional Standard
Mechanism: Sample is dispersed in a potassium bromide (KBr) matrix and pressed into a transparent pellet.
Pros: High sensitivity; excellent signal-to-noise ratio; no path length limitations.
Cons: Hygroscopic KBr introduces water bands (
and ) that can broaden baseline; high pressure may induce polymorphism in crystalline drugs.
Verdict:High Risk. Moisture interference often obscures the subtle
bands in the fingerprint region.
Method B: ATR-FTIR (Attenuated Total Reflectance)
The High-Throughput Alternative
Mechanism: Sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates the sample surface (~0.5–2 µm).
Pros: Minimal prep; no moisture interference; reproducible path length.
Cons: Peak intensity decreases at higher wavenumbers (penetration depth
); contact pressure shifts are possible.
Verdict:Recommended for Routine QC. Superior reproducibility for solid pyrazine derivatives.
Mechanism: Computational modeling of the molecular geometry and vibrational frequencies using Density Functional Theory (DFT).[1][2][3][4][5]
Pros: Distinguishes between "pure" C-O stretches and "coupled" ring vibrations; predicts exact wavenumbers with scaling factors (typically 0.961).
Cons: Requires software (Gaussian/ORCA) and computational time.
Verdict:Essential for R&D. The only way to definitively deconvolve the pyrazine ring modes from the ether stretch.
Data Summary: Spectral Assignments
The table below compares the expected wavenumbers for a standard aliphatic ether versus a pyrazine-derived ether (e.g., 2-methoxypyrazine), highlighting the critical shifts.
Critical Insight: In pyrazines, look for the Asymmetric Stretch near
. If this band is absent, the ether linkage is likely hydrolyzed or cleaved.
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), follow this self-validating workflow. This protocol minimizes artifacts and ensures the assigned peak is truly the C-O stretch.
Workflow Visualization
Figure 2: Step-by-step validation protocol for assigning ether stretches in heterocyclic compounds.
Detailed Steps
Sample Preparation (ATR Method):
Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat background line.
Place solid sample (~2 mg) on the crystal. Apply pressure until the force gauge reads 80–100 N (ensure intimate contact).
Acquisition Parameters:
Resolution:
(sufficient for solids).
Scans: Minimum 64 scans to resolve weak symmetric modes.
Range:
.
Data Processing:
Apply ATR Correction (software algorithm) to compensate for depth of penetration variations.
Self-Check: If the band is split or broad, check for hydrogen bonding (moisture). If the band is absent, confirm the synthesis did not result in a hydroxypyrazine tautomer (which would show a broad O-H stretch at
and a Carbonyl C=O at ).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (The definitive text for general IR correlations).
NIST Chemistry WebBook. Infrared Spectra of Pyrazine and Derivatives. National Institute of Standards and Technology. (Source for standard reference spectra).
[Link]
Billes, F., et al. (2005). Vibrational spectroscopy of pyrazine derivatives: A DFT study. Journal of Molecular Structure. (Validates the use of B3LYP for assigning pyrazine ring modes).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Provides detailed tables for ether C-O coupling effects).
Technical Guide: Structural Validation of 2-Alkoxypyrazines via 2D NMR
Executive Summary In medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and flavor/fragrance compounds. However, synthesizing substituted pyrazines—particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and flavor/fragrance compounds. However, synthesizing substituted pyrazines—particularly via nucleophilic aromatic substitution (
)—often yields regioisomers that are indistinguishable by Mass Spectrometry and ambiguous in 1D H NMR due to symmetry or signal overlap.
This guide details the definitive validation of 2-alkoxypyrazine regiochemistry using a combined HSQC/HMBC workflow. Unlike X-ray crystallography (which requires single crystals) or NOESY (which relies on spatial proximity often absent in rigid heteroaromatics), this protocol provides a self-validating connectivity map capable of resolving isomerism in solution state within hours.
Part 1: The Challenge – Regioisomerism in Pyrazine Synthesis
When reacting a di-halo-pyrazine (e.g., 2,6-dichloropyrazine) with an alkoxide nucleophile, two potential outcomes often arise:
Product A (Desired): Substitution at the C-2 position.
Product B (Isomer): Substitution at the C-6 position (or C-3 depending on starting material symmetry).
Why 1D NMR Fails:
Proton Paucities: Pyrazines are electron-deficient and often fully substituted, leaving few ring protons to couple with each other.
Chemical Shift Overlap: The electronic environment of C-3 and C-5 protons can be nearly identical, resulting in singlets that offer no connectivity information.
Comparative Analysis of Validation Methods
Feature
Method A: 1D NMR (H/C)
Method B: NOESY / ROESY
Method C: HSQC / HMBC (Recommended)
Method D: X-Ray Crystallography
Primary Data
Chemical Shift (), Integration
Spatial Proximity ()
Bond Connectivity (, , )
3D Atomic Coordinates
Regio-Confidence
Low (Inferential)
Medium (Context dependent)
High (Definitive)
Ultimate
Sample State
Solution
Solution
Solution
Solid Crystal (Required)
Time to Result
< 10 mins
1 - 4 hours
1 - 2 hours
Days to Weeks
Limitation
Cannot prove connectivity across heteroatoms.
Fails if substituents are distant in space.
Requires optimized delay delays (CNST13).
Requires crystal growth.
Part 2: The Solution – The "Gateway" Correlation Logic
To validate a 2-alkoxypyrazine, we utilize the Ether Bridge Logic . We must prove that the alkyl protons of the alkoxy group are chemically bonded to the specific carbon on the pyrazine ring.
Since Oxygen is NMR silent, we cannot "see" the bond directly. Instead, we use HMBC (Heteronuclear Multiple Bond Correlation) to see across the oxygen.
The Self-Validating Logic Chain
HSQC Anchor: Identify the alkoxy proton (
) and its direct carbon ().
The "Gateway" HMBC: The
must show a strong correlation to a quaternary aromatic carbon ().
Chemical Shift Check: The
identified in step 2 must have a chemical shift characteristic of an oxygen-substituted pyrazine carbon ( ppm).
Ring Positioning: The
must show or correlations to remaining ring protons (), locking the alkoxy group's position relative to the ring substituents.
If Step 2 is absent or Step 3 shows a shift <150 ppm, the structure is incorrect.
Part 3: Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This decision tree outlines the experimental path from crude synthesis to confirmed structure.
Caption: Operational workflow for distinguishing pyrazine regioisomers using 2D NMR.
Diagram 2: Structural Connectivity Logic
This diagram visualizes the specific couplings required to confirm a 2-methoxypyrazine structure.
Caption: The "Gateway Correlation" (Red Dashed Line) connects the alkoxy proton to the pyrazine ring across the ether oxygen.
Part 4: Experimental Protocol
To ensure high-quality data that reveals the critical
correlations (typically 6–10 Hz) without losing signal to noise, follow this protocol.
Sample Preparation
Concentration: 10–20 mg of sample in 0.6 mL solvent is ideal.
Solvent Selection:
Preferred:DMSO-
. Pyrazines can aggregate; the polarity of DMSO prevents stacking and sharpens peaks.
Alternative:
. Acceptable, but ensure the sample is free of acid traces which can broaden N-heterocycle signals.
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent.
Scans (NS): 4 to 8 (Sufficient for >10mg).
TD (Time Domain): 2048 (F2) x 256 (F1).
Coupling Constant (
): Set to 145 Hz.
Experiment B: HMBC (Magnitude Mode)
Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.
Scans (NS): 16 to 32 (Long-range correlations are weak; higher scans improve detection).
Relaxation Delay (D1): 1.5 – 2.0 seconds.
Long-Range Coupling Constant (CNST13):
Standard:8 Hz . This covers the typical range for
in ethers.
Troubleshooting: If the correlation is missing, try 5 Hz . (Coupling across oxygen can sometimes be smaller depending on the dihedral angle).
Spectral Width: Ensure the Carbon window (F1) covers 0–180 ppm to catch the deshielded C-2 pyrazine carbon.
Data Processing
Phasing: HSQC requires careful phasing. HMBC is usually magnitude mode (no phasing required), but check for "t1 noise" streaks.
Referencing: Calibrate to solvent residual peak (DMSO central peak:
2.50 ppm, 39.5 ppm).
Overlay: Always overlay the 1D proton spectrum on the F2 axis for accurate alignment.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
Parella, T. (2025). HMBC: Heteronuclear Multiple Bond Correlation.[1][2] NMR Facility Blog, University of Girona. (Technical breakdown of pulse sequences).
(General Reference for C13 shifts in ethers).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Executive Summary The precise identification of 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine) is a critical step in the synthesis of kinase inhibitors and metabolic profiling. While NMR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise identification of 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine) is a critical step in the synthesis of kinase inhibitors and metabolic profiling. While NMR remains the gold standard for structural connectivity, it lacks the sensitivity required for trace impurity profiling (<0.1%) or DMPK studies.
This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) and NMR alternatives. It details a self-validating workflow for identifying this ether-linked heterocycle, focusing on distinguishing it from isobaric N-oxide impurities common in pyrazine chemistry.
Part 1: The Analytical Challenge
The ether linkage between the electron-deficient pyrazine ring and the oxane (tetrahydropyran) moiety presents specific analytical challenges:
Isobaric Interferences: Synthetic routes often yield N-oxide byproducts or positional isomers (e.g., 3-substituted variants) with identical nominal masses (m/z 180). Low-resolution MS (QqQ) cannot distinguish these based on full scan data alone.
Fragmentation Ambiguity: The ether bond is labile. In-source fragmentation can lead to false negatives if ionization energy is not optimized.
Comparative Technology Analysis
The following table contrasts HRMS (Orbitrap/Q-TOF) with standard alternatives for this specific application.
Feature
HRMS (Orbitrap/Q-TOF)
Triple Quad (QqQ)
1H-NMR (600 MHz)
Primary Utility
De novo ID, Formula Confirmation
Quantitation (Targeted)
Structural Connectivity
Mass Accuracy
< 5 ppm (Critical for C9H12N2O2)
~1000 ppm (Nominal)
N/A
Sensitivity
High (pg/mL range)
Ultra-High (fg/mL range)
Low (mg/mL range)
Specificity
Resolves isobars via exact mass
Relies on RT and MRM transitions
Resolves isomers via coupling
Throughput
High (UPLC compatible)
High (UPLC compatible)
Low
Part 2: Structural Elucidation & Mechanism
To confidently identify 2-(oxan-4-yloxy)pyrazine, one must understand its behavior under Electrospray Ionization (ESI). The molecule protonates readily at the pyrazine nitrogen.
Theoretical Fragmentation Pathway
Precursor Ion:
(C9H13N2O2)
Primary Cleavage (Ether Scission): The most energetically favorable pathway involves the cleavage of the C-O ether bond.
Fragment A: Loss of the oxane ring (neutral loss of C5H8O, 84.0575 Da). This yields the protonated 2-hydroxypyrazine cation (
97.0396).
Fragment B: Retention of the oxane cation (
85.0648), though this is less favored due to the basicity of the pyrazine nitrogen.
Secondary Fragmentation: The pyrazine ring typically undergoes ring contraction or loss of HCN (
27.0109).
Visualization: Fragmentation Logic
The following diagram illustrates the specific mass transitions expected in an HRMS experiment.
Figure 1: Predicted ESI+ fragmentation pathway for 2-(oxan-4-yloxy)pyrazine under High-Energy Collisional Dissociation (HCD).
Part 3: Experimental Protocol
This protocol is designed for a Thermo Q-Exactive or Agilent 6500 Q-TOF , but parameters are transferable.
Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Matrix: For biological validation, spike into plasma, precipitate with ACN (1:3 ratio), and centrifuge at 14,000 rpm for 10 min.
LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
C18 (2.1 x 50 mm, 1.7 µm)
Standard RP retention for polar heterocycles.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source for .
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Good solubility and desolvation.
Gradient
5% B to 95% B over 5 min
Rapid elution of the ether; wash lipophilic matrix.
Flow Rate
0.4 mL/min
Optimal for ESI sensitivity.
Ionization
ESI Positive Mode
Pyrazine nitrogens are basic (pKa ~0.6-1.0).
Mass Range
m/z 50 - 500
Covers precursor and all diagnostic fragments.
Resolution
70,000 (FWHM @ m/z 200)
Required to distinguish isobars < 5 ppm.
Part 4: Validation Framework (Self-Validating System)
To ensure the data is authoritative, the method must be validated against ICH M10 or FDA Bioanalytical Method Validation guidelines.
Mass Accuracy: The measured mass of the monoisotopic peak must be within ±5 ppm of the theoretical mass (181.0972).
Isotopic Pattern: The relative abundance of the A+1 (
) isotope should match the theoretical distribution (~10%) within ±10% relative error.
Fragment Confirmation: At least one qualifying fragment (e.g., m/z 97.0396) must co-elute with the precursor.
References
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]
Holčapek, M., et al. (2012). Mass spectrometry in metabolomics. Journal of Chromatography A. (General reference for small molecule MS workflows).
2-(Oxan-4-yloxy)pyrazine: Handling, Stabilization, and Disposal Guide
[1] Executive Summary: The "Do's and Don'ts" DO treat as a potential peroxide former. The tetrahydropyranyl (oxan) ether linkage requires exclusion of air and light.[1] DO segregate from strong acids.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Do's and Don'ts"
DO treat as a potential peroxide former. The tetrahydropyranyl (oxan) ether linkage requires exclusion of air and light.[1]
DO segregate from strong acids. The pyrazine ring is basic; mixing with strong acids can generate heat and potential spattering.
DO NOT distill to dryness without testing for peroxides.
DO NOT dispose of down the drain.[2] This compound is a nitrogenous heterocycle with potential aquatic toxicity.
Part 1: Chemical Identity & Hazard Profiling
As a specific Safety Data Sheet (SDS) for 2-(oxan-4-yloxy)pyrazine (CAS: Analogous to 1206976-88-8) may not be standard in all databases, we derive the safety profile from its structural pharmacophores: the pyrazine ring and the tetrahydropyranyl (THP) ether .[3]
Structural Hazard Analysis
Functional Group
Hazard Class
Mechanism of Danger
Pyrazine Ring
Irritant / Base
Nitrogen atoms in the ring can accept protons.[3] Contact with skin/mucosa causes irritation (Skin Irrit. 2, Eye Irrit. 2). Incompatible with strong oxidizers and acids.
Oxan-4-yloxy (THP Ether)
Peroxide Former
Cyclic ethers can undergo auto-oxidation at the -carbon (adjacent to oxygen) to form hydroperoxides, especially upon prolonged exposure to air or light.[3]
Combined Molecule
Acute Tox. (Oral)
Pyrazine derivatives often exhibit Acute Toxicity Category 4 (Harmful if swallowed).
Physical Properties (Predicted)[4]
State: Solid (low melting point) or viscous oil depending on purity.
Solubility: Soluble in DCM, Methanol, Ethyl Acetate; moderately soluble in water (pH dependent).
Flash Point: >110°C (Predicted) - Not a flammable liquid, but combustible.[3]
Part 2: Pre-Disposal Stabilization & Segregation
Before this compound enters the waste stream, it must be stabilized. The primary risk during storage and disposal is peroxide accumulation and incompatible mixing .
Peroxide Testing (Mandatory for Old Containers)
If the container has been opened for >6 months, test for peroxides before disposal.
Method: Quantofix® Peroxide Test Strips or Potassium Iodide (KI) starch test.
Threshold: If >100 ppm, chemical reduction is required before placing in the waste drum.
Reduction Protocol: Add ferrous sulfate (FeSO₄) or sodium metabisulfite solution to the waste container to quench active peroxides.
Waste Segregation Logic
Stream A (Halogenated): If dissolved in DCM/Chloroform.
Stream B (Non-Halogenated): If pure or dissolved in MeOH/EtOAc. (Preferred for pure substance) .
Stream C (Solid Waste): If absorbed onto silica or paper towels.
CRITICAL WARNING: Do not mix with Nitric Acid or Perchloric Acid waste streams. The combination of an organic base (pyrazine) with strong oxidizing acids is an explosion hazard.
Part 3: Operational Disposal Workflow
Graphical Workflow: Assessment & Disposal
The following decision tree guides you through the disposal process based on the physical state of the material.
Figure 1: Decision matrix for segregating 2-(oxan-4-yloxy)pyrazine waste streams to prevent incompatibility.
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Gloves: Nitrile (0.11mm minimum) or Laminate Film (Silver Shield) for prolonged handling.
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Respiratory: If handling large quantities of powder, use an N95 or P100 respirator to prevent inhalation of pyrazine dust.
Step 2: Container Selection
Liquids: Use High-Density Polyethylene (HDPE) carboys. Avoid metal containers if the solution is acidic (though this compound is basic, waste streams vary).
Solids: Wide-mouth HDPE jars.
Step 3: Labeling (RCRA Compliance)
Label the container clearly. If in the US, do not use the generic "Waste" label.
Constituents: List "2-(oxan-4-yloxy)pyrazine" and the primary solvent (e.g., "Methanol").
Step 4: Final Hand-off
Transfer to your facility's Central Accumulation Area (CAA). Ensure the container is closed tightly to prevent solvent evaporation and further peroxide formation.
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazine Derivatives. Retrieved from [Link]
Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for Ether Peroxide management).
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]